1-(2,4-dichlorobenzyl)-6-methyl-1H-[1,2,4]triazolo[4,3-b]pyridazin-4-ium-8-thiolate
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Overview
Description
1-(2,4-dichlorobenzyl)-6-methyl-1H-[1,2,4]triazolo[4,3-b]pyridazin-4-ium-8-thiolate is a complex heterocyclic compound It features a triazole ring fused with a pyridazine ring, and is substituted with a 2,4-dichlorobenzyl group and a thiolate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dichlorobenzyl)-6-methyl-1H-[1,2,4]triazolo[4,3-b]pyridazin-4-ium-8-thiolate typically involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,4-dichlorobenzyl chloride with a triazole derivative in the presence of a base can yield the desired product. The reaction conditions often include refluxing in an organic solvent such as ethanol or acetonitrile, and the use of catalysts like piperidine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dichlorobenzyl)-6-methyl-1H-[1,2,4]triazolo[4,3-b]pyridazin-4-ium-8-thiolate can undergo various chemical reactions, including:
Oxidation: The thiolate group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolate group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzyl ring .
Scientific Research Applications
1-(2,4-dichlorobenzyl)-6-methyl-1H-[1,2,4]triazolo[4,3-b]pyridazin-4-ium-8-thiolate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with biological targets
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as thermal stability and conductivity
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex molecules and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 1-(2,4-dichlorobenzyl)-6-methyl-1H-[1,2,4]triazolo[4,3-b]pyridazin-4-ium-8-thiolate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The compound’s ability to form hydrogen bonds and interact with various biological molecules contributes to its efficacy .
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[3,4-b][1,3,4]thiadiazine: Known for its pharmacological activities, including anticancer and antimicrobial properties.
1,2,4-triazolo[4,3-a]pyrazine: Investigated for its kinase inhibitory activities and potential as an anticancer agent.
1,2,4-triazolo[4,3-b][1,2,4,5]tetrazine: Used in the development of energetic materials due to its thermal stability and insensitivity to external stimuli.
Uniqueness
1-(2,4-dichlorobenzyl)-6-methyl-1H-[1,2,4]triazolo[4,3-b]pyridazin-4-ium-8-thiolate stands out due to its unique combination of a triazole and pyridazine ring system, along with the presence of a thiolate group. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C13H10Cl2N4S |
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Molecular Weight |
325.2 g/mol |
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-1-ium-8-thiolate |
InChI |
InChI=1S/C13H10Cl2N4S/c1-8-4-12(20)13-18(16-7-19(13)17-8)6-9-2-3-10(14)5-11(9)15/h2-5,7H,6H2,1H3 |
InChI Key |
OZZTVMBSHSAVBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C=N[N+](=C2C(=C1)[S-])CC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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